molecular formula C11H9F2N3OS B2787193 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea CAS No. 1206998-57-3

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea

Cat. No.: B2787193
CAS No.: 1206998-57-3
M. Wt: 269.27
InChI Key: CHJBOFVHKYMNEB-UHFFFAOYSA-N
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Description

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea is a heterocyclic urea derivative featuring a benzo[d]thiazole core substituted with fluorine atoms at the 4- and 6-positions and an allyl group attached to the urea moiety. This compound belongs to a class of molecules where the benzo[d]thiazole scaffold is fused with urea to enhance electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS/c1-2-3-14-10(17)16-11-15-9-7(13)4-6(12)5-8(9)18-11/h2,4-5H,1,3H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJBOFVHKYMNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NC2=C(C=C(C=C2S1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea involves several steps, typically starting with the preparation of the benzothiazole core. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain the desired benzothiazole derivatives.

    Microwave irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process and improving efficiency.

Chemical Reactions Analysis

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzo[d]thiazole-Urea Scaffolds

Several analogues share the benzo[d]thiazole-urea backbone but differ in substituents on the aryl or alkyl groups. Key examples include:

Compound Name Substituents on Urea/Aryl Group Molecular Weight (g/mol) Yield (%) Key Findings/Applications Reference
1-Phenyl-3-(4-(4-((piperazinylmethyl)thiazol)phenyl)urea (11i) Phenyl 466.2 87.8 Anticancer activity (in vitro)
1-(3,5-Dichlorophenyl)-3-(4-(4-((piperazinylmethyl)thiazol)phenyl)urea (11b) 3,5-Dichlorophenyl 534.2 83.7 Enhanced cytotoxicity
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea (Target) Allyl, 4,6-difluoro ~265.3 (estimated) Not reported Hypothesized kinase inhibition
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea (2) Varied aryl groups 300–400 (approx.) 70–90 Antifungal and antibacterial activity

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring (e.g., 11b, 11d) improve bioactivity but may reduce solubility. The allyl group in the target compound offers a balance between lipophilicity and synthetic versatility .
  • Synthetic Yields : Urea derivatives synthesized via reactions with aryl isocyanates or isothiocyanates typically achieve yields of 70–90%, depending on substituent steric effects .
Computational and Physicochemical Properties
  • Density Functional Theory (DFT) Insights : Fluorine substitution on benzo[d]thiazole increases electron density at the thiazole nitrogen, enhancing hydrogen-bonding capacity with biological targets .
  • LogP Values : Fluorinated derivatives (e.g., 11c, 11d) exhibit LogP values ~2.5–3.0, suggesting moderate lipophilicity. The allyl group in the target compound may lower LogP compared to aryl-substituted analogues .

Challenges :

  • Competing side reactions (e.g., over-alkylation) may occur due to the allyl group’s reactivity.
  • Fluorine atoms may necessitate harsher reaction conditions compared to non-fluorinated analogues .

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